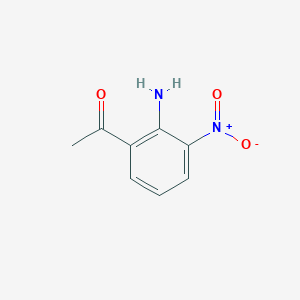

1-(2-Amino-3-nitrophenyl)ethan-1-one

Description

Properties

CAS No. |

20864-49-7 |

|---|---|

Molecular Formula |

C8H8N2O3 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

1-(2-amino-3-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H8N2O3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-4H,9H2,1H3 |

InChI Key |

VJWBEISSWTXNRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-amino-3-nitrophenyl)ethan-1-one

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 1-(2-amino-3-nitrophenyl)ethan-1-one, a valuable building block in medicinal chemistry and drug development.[1] Due to the absence of a well-documented direct synthesis protocol in the current literature, this guide outlines a robust and scientifically grounded approach utilizing modern palladium-catalyzed cross-coupling methodology. The proposed synthesis starts from the commercially available 2-bromo-6-nitroaniline and introduces the acetyl group via a Stille cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical considerations for the successful synthesis of the target compound.

Introduction

1-(2-amino-3-nitrophenyl)ethan-1-one is an aromatic ketone containing amino and nitro functionalities, making it a versatile intermediate for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. The strategic placement of the amino, nitro, and acetyl groups on the phenyl ring allows for a multitude of chemical transformations, rendering it a molecule of significant interest in the design of novel therapeutics. The synthesis of substituted acetophenones is a fundamental task in organic chemistry, with numerous applications in materials science and the life sciences.

This guide will detail a proposed two-step synthesis of 1-(2-amino-3-nitrophenyl)ethan-1-one, commencing with the synthesis of the key precursor, 2-bromo-6-nitroaniline, followed by a palladium-catalyzed Stille cross-coupling reaction to introduce the acetyl moiety.

Proposed Synthetic Pathway

The synthesis of 1-(2-amino-3-nitrophenyl)ethan-1-one can be strategically achieved in two main steps, as illustrated in the workflow diagram below. This approach is designed to be efficient and to allow for the late-stage introduction of the acetyl group, which can be advantageous in complex molecule synthesis.

Figure 1: Proposed two-step synthetic workflow for 1-(2-amino-3-nitrophenyl)ethan-1-one.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-nitroaniline

This procedure is adapted from established methods for the bromination of nitroanilines.[2]

Materials:

-

2-Nitroaniline

-

N-Bromosuccinimide (NBS)

-

Acetic Acid

-

Cold Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitroaniline (1.0 eq) in glacial acetic acid.

-

Slowly add N-bromosuccinimide (1.0 eq) to the solution in portions over 30 minutes, maintaining the temperature between 30-35°C.

-

Stir the reaction mixture at this temperature for 3 hours, then warm to 90°C and continue stirring for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of vigorously stirred cold water.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from 80% ethanol to yield pure 2-bromo-6-nitroaniline as a yellow solid.[2]

Step 2: Synthesis of 1-(2-amino-3-nitrophenyl)ethan-1-one via Stille Coupling

This protocol is based on the principles of the Stille cross-coupling reaction, a versatile method for carbon-carbon bond formation.[3][4]

Materials:

-

2-Bromo-6-nitroaniline

-

Acetyltrimethylstannane

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Toluene

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried Schlenk flask, add 2-bromo-6-nitroaniline (1.0 eq), acetyltrimethylstannane (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to reflux (approximately 110°C) and stir under an inert atmosphere.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-(2-amino-3-nitrophenyl)ethan-1-one.

Mechanistic Insights: The Stille Coupling Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.[4][5][6]

Figure 2: Generalized catalytic cycle for the Stille cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2-bromo-6-nitroaniline) to form a Pd(II) complex.[5]

-

Transmetalation: The acetyl group is transferred from the organotin reagent (acetyltrimethylstannane) to the palladium center, displacing the halide.[6]

-

Reductive Elimination: The coupled product, 1-(2-amino-3-nitrophenyl)ethan-1-one, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[5]

Data Summary

The following table summarizes the expected reaction parameters for the proposed synthesis.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Bromination | 2-Nitroaniline | N-Bromosuccinimide | Acetic Acid | 30-90 | 5 | 70-80 |

| 2 | Stille Coupling | 2-Bromo-6-nitroaniline | Acetyltrimethylstannane, Pd(PPh₃)₄ | Toluene | 110 | 12-24 | 60-75 |

Alternative Synthetic Strategy: The Suzuki-Miyaura Coupling

An alternative and often preferred method for C-C bond formation is the Suzuki-Miyaura cross-coupling reaction.[7][8][9][10] This reaction utilizes an organoboron reagent, such as an acetylboronic acid or its ester, in place of the organotin compound. The Suzuki reaction is known for its mild reaction conditions, high functional group tolerance, and the generally lower toxicity of the boron-containing reagents compared to their tin counterparts.[3][11]

Safety and Handling

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organotin Reagents: Acetyltrimethylstannane is toxic. All manipulations should be carried out in a fume hood, and care should be taken to avoid inhalation and skin contact.

-

Palladium Catalysts: While generally stable, palladium catalysts can be pyrophoric under certain conditions. Handle in an inert atmosphere.

-

Solvents: Toluene is flammable and has associated health risks. Use in a well-ventilated area and away from ignition sources.

Conclusion

This technical guide has outlined a viable and robust synthetic strategy for the preparation of 1-(2-amino-3-nitrophenyl)ethan-1-one. By employing a modern palladium-catalyzed cross-coupling reaction, this approach offers a reliable method for accessing this valuable chemical intermediate. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers with the necessary information to successfully synthesize the target molecule and to adapt these methods for the preparation of related compounds.

References

-

A simple method for the preparation of aryl methyl ketones is reported. The transformation involves the Pd-catalyzed coupling of an acyl anion equivalent, acetyltrimethylsilane, with aryl bromides to afford the corresponding acetylated arenes in synthetically useful yields. The methodology is tolerant of heterocycles and provides a new method for arene functionalization.

-

A facile, efficient and general protocol for synthesizing a series of mono-, bis- and tris-arylsubstituted aniline derivatives is described via the Pd(OAc)2-catalyzed aerobic and ligand-free Suzuki reaction of mono-, di- and tribromoanilines with aryl boronic acids in aqueous N,Ndimethylformamide (DMF).

-

The conventional route for the manufacture of 3-nitroacetophenone is nitration of acetophenone using nitrating mixture.

-

The Stille Coupling is a versatile C-C bond forming reaction between stannanes and halides or pseudohalides, with very few limitations on the R-groups.

-

A preparation method of nitroacetophenone, which takes nitrobenzoic acid as a raw material and obtains the target product through three-step reactions of acyl chlorination, condensation and hydrolysis.

-

An environmentally benign process, [Pd]-catalyzed direct carbonylation starting from simple and commercially available iodo arenes and aldehydes, for the synthesis of a wide variety of ketones.

-

The Stille reaction is a chemical reaction widely used in organic synthesis involving the coupling of an organotin compound with an organic electrophile, catalyzed by palladium.

-

2-Amino-1-(2-nitrophenyl)ethanol is a chiral amino alcohol containing a nitrophenyl group, a structural motif of interest to researchers in medicinal chemistry and drug development.

-

A palladium-catalyzed, norbornene-mediated Catellani ortho-acylation reaction was developed by the use of either acyl chlorides or acid anhydrides as acylation reagents.

-

Synthesis of 2-BROMO-6-NITROANILINE from 2-nitroaniline and N-bromosuccinimide in acetic acid.

-

A report on a catalyst system that achieves the Suzuki cross-coupling of boronic acids with unactivated alkyl electrophiles at room temperature.

-

An overview of the Stille reaction mechanism and conditions, a cross-coupling reaction between organotin compounds and organic halides or triflates catalyzed by palladium.

-

A procedure for the reduction of 3-nitroacetophenone to 3-aminoacetophenone using granulated tin and hydrochloric acid.

-

Detailed protocols and application notes for the Suzuki coupling of 2-bromo-6-methylisonicotinic acid with various boronic acids.

-

A detailed procedure for the nitration of acetophenone to produce m-nitroacetophenone using a mixture of nitric and sulfuric acids.

-

A review of palladium-catalyzed acetylation of arylbromides.

-

A discussion on the mechanisms of the Stille reaction, a palladium-catalyzed cross-coupling reaction.

-

An overview of the Stille coupling reaction, including its history, scope, limitations, and mechanism.

-

A Suzuki–Miyaura cross-coupling reaction developed on unprotected ortho-bromoanilines.

-

A study on the direct activation of C-O bonds in allylic alcohols by palladium complexes for the allylation of anilines.

-

A study on the synthesis of a corrosion inhibitor from 2-nitroacetophenone derived from acetophenone.

-

A video explaining the protection of boronic acids with diethanolamine for use in Suzuki coupling reactions.

-

Product information for 1-(2-Amino-3-nitrophenyl)ethan-1-one.

-

Chemical and physical properties of 2-Amino-1-(3-nitrophenyl)ethanone.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-BROMO-6-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 3. Stille Coupling [organic-chemistry.org]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. youtube.com [youtube.com]

structure elucidation of 1-(2-amino-3-nitrophenyl)ethan-1-one

Technical Whitepaper: Structural Elucidation and Regioisomeric Differentiation of 1-(2-amino-3-nitrophenyl)ethan-1-one

Executive Summary & Strategic Context

The compound 1-(2-amino-3-nitrophenyl)ethan-1-one (also known as 2'-amino-3'-nitroacetophenone) represents a critical scaffold in the synthesis of fused heterocyclic systems, particularly quinolines and indoles used in kinase inhibitor development.

However, its synthesis via the nitration of 2-aminoacetophenone presents a classic "Regioisomer Trap." The directing effects of the amino group (ortho/para) and the acetyl group (meta) cooperatively activate positions 3 and 5. While position 5 is sterically favored, position 3 (the target) is sterically congested but electronically unique due to potential intramolecular hydrogen bonding.

The Core Challenge: Distinguishing the target 3-nitro isomer from the prevalent 5-nitro isomer using standard spectroscopic techniques. This guide provides a definitive, self-validating workflow to ensure structural integrity.

Synthetic Context & Impurity Profile

To understand the analytical requirement, one must understand the origin of the sample.

-

Precursor: 1-(2-aminophenyl)ethan-1-one.

-

Reagents: Mixed acid nitration (

) or mild nitrating agents ( -

Directing Effects:

-

Amino (

): Strong activator, directs ortho (pos 3) and para (pos 5). -

Acetyl (

): Deactivator, directs meta (pos 3 and 5).

-

-

Outcome: Both groups direct to positions 3 and 5.

-

Major Product (Kinetic): 5-nitro isomer (Less sterically hindered).

-

Target Product: 3-nitro isomer (Sandwiched between

and

-

Implication: Your crude material will be a mixture. Relying solely on Mass Spectrometry (identical MW: 180.16 Da) is a critical failure point.

Analytical Workflow Visualization

The following decision tree outlines the logic for confirming the structure and ruling out the 5-nitro regioisomer.

Figure 1: Analytical decision matrix for differentiating nitroacetophenone regioisomers.

Detailed Spectroscopic Elucidation

A. Mass Spectrometry (HRMS)

-

Objective: Confirm molecular formula

. -

Method: ESI-TOF or Orbitrap.

-

Expected Data:

-

Diagnostic Note: Loss of

radical (

B. Infrared Spectroscopy (FT-IR)

-

Objective: Identify functional group environments.

-

Key Bands:

-

Amino (

): Doublet around 3400–3300 -

Carbonyl (

): Typically ~1680 -

Nitro (

): Asymmetric stretch ~1530

-

C. Nuclear Magnetic Resonance (The Definitive Tool)

This is the primary method for differentiation. You must analyze the Aromatic Region (7.0 – 9.0 ppm) .

Comparative Analysis: 3-Nitro (Target) vs. 5-Nitro (Impurity)

| Feature | Target: 1-(2-amino-3-nitrophenyl)ethan-1-one | Impurity: 1-(2-amino-5-nitrophenyl)ethan-1-one |

| Spin System | AMX / ABC (3 Adjacent Protons) | ABX (2 Adjacent, 1 Isolated) |

| Proton Positions | H4, H5, H6 (All neighbors) | H3, H4, H6 (H6 is isolated from H3/H4) |

| Coupling ( | Two large ortho couplings ( | One ortho ( |

| H5 Signal | Triplet (t) or dd resembling t ( | Doublet of Doublets (dd) ( |

| H4/H6 Signals | Two Doublets (d) | One Doublet (d), One distinct Doublet (d) with small meta coupling |

| Chemical Shift | H4 (ortho to | H6 (ortho to Acetyl, meta to |

Mechanism of Assignment (3-Nitro Isomer):

-

H4 (Doublet): Deshielded by the adjacent Nitro group.

-

H5 (Triplet/dd): Coupled to both H4 and H6. The "Triplet" appearance confirms it is flanked by two protons. This proton does not exist in the 5-nitro isomer.

-

H6 (Doublet): Deshielded by the Acetyl group, coupled only to H5.

D. X-Ray Crystallography (XRD)

-

Objective: Absolute structural proof.

-

Relevance: The 3-nitro isomer often crystallizes differently due to the "locked" planar conformation induced by the intramolecular Hydrogen Bond between the

and the -

Crystal Habit: Often yellow/orange needles (from Ethanol).

Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition

-

Solvent: DMSO-d6 is preferred over

.-

Reasoning: DMSO minimizes solute aggregation and often sharpens the exchangeable

protons, allowing you to see their integration (2H) and potential coupling to the aromatic ring.

-

-

Concentration: 10 mg in 0.6 mL solvent.

-

Parameters:

-

Scans: 16 (minimum) to ensure clean baseline for integration.

-

Pulse Delay (D1): 5 seconds (allow full relaxation of aromatic protons for accurate integration).

-

Protocol 2: Purification (Separating the Isomers)

If the NMR shows a mixture (e.g., a triplet at H5 and a meta-coupled doublet), you must purify.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane:Ethyl Acetate gradient (Start 95:5, move to 80:20).

-

Elution Order: The 3-nitro isomer usually elutes later than the 5-nitro isomer in non-polar systems if the intramolecular H-bond masks the polar groups effectively, but this can vary. Always collect fractions and run TLC.

-

TLC Visualization: UV (254 nm) and Iodine stain.

-

References

-

PubChem Compound Summary. 2-Amino-1-(3-nitrophenyl)ethanone. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. Mass Spectrum of Nitroacetophenone derivatives. National Institute of Standards and Technology.[1] [Link]

-

SDBS Spectral Database for Organic Compounds. 1H NMR of Nitroacetophenone Isomers. AIST (Japan). [Link]

Sources

An In-depth Technical Guide to the Reactivity of 2-Amino-3-nitroacetophenone

This guide provides a comprehensive technical overview of the reactivity of 2-amino-3-nitroacetophenone, a versatile building block in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's electronic properties, key synthetic transformations, and its application in the synthesis of complex heterocyclic systems. The insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of 2-Amino-3-nitroacetophenone

2-Amino-3-nitroacetophenone is an aromatic ketone that holds significant value as a precursor in the synthesis of a wide array of organic compounds, particularly pharmaceuticals and other biologically active molecules.[1][2] Its trifunctional nature, possessing an amino group, a nitro group, and an acetyl group on an aromatic scaffold, allows for a diverse range of chemical manipulations. The interplay of the electronic effects of these substituents dictates the molecule's reactivity, making it a subject of interest for targeted molecular design and synthesis. Understanding the nuanced reactivity of this compound is paramount for its effective utilization in the development of novel chemical entities.

Electronic Landscape and Predicted Reactivity

The reactivity of 2-amino-3-nitroacetophenone is governed by the electronic interplay of its three key functional groups. The amino (-NH2) group is a potent activating group and an ortho-, para- director, enriching the electron density of the aromatic ring through resonance. Conversely, the nitro (-NO2) and acetyl (-COCH3) groups are deactivating, electron-withdrawing groups and meta- directors. This electronic dichotomy creates a unique reactivity profile, where specific positions on the aromatic ring are either activated or deactivated towards electrophilic or nucleophilic attack.

The presence of these competing groups allows for selective transformations. For instance, the amino group can direct electrophilic substitution to the C4 and C6 positions, while the deactivating groups can be targeted for specific reductions or modifications. The acetyl group provides a handle for a variety of condensation and functional group interconversion reactions.

Figure 1: Electronic landscape of 2-amino-3-nitroacetophenone. (Nu: Nucleophilic, E: Electrophilic, EWG: Electron-withdrawing group, δ-: Partial negative charge, δ+: Partial positive charge)

Key Synthetic Transformations

The strategic positioning of the functional groups in 2-amino-3-nitroacetophenone allows for a variety of selective chemical reactions.

Reduction of the Nitro Group

A primary transformation of 2-amino-3-nitroacetophenone is the selective reduction of the nitro group to an amine. This reaction is a critical step in the synthesis of various diamino compounds, which are precursors to many heterocyclic systems. The choice of reducing agent is crucial for achieving chemoselectivity, leaving the acetyl group intact.[3][4]

Commonly employed methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), and chemical reduction with reagents such as tin(II) chloride (SnCl2) in hydrochloric acid or sodium dithionite (Na2S2O4).[4][5][6] The acidic conditions of the SnCl2/HCl method are often favored as they protonate the amino group, protecting it from side reactions.

Experimental Protocol: Selective Reduction of the Nitro Group

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-nitroacetophenone (1 equivalent).

-

Reagent Addition: Add ethanol as a solvent, followed by a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Figure 2: Workflow for the selective reduction of 2-amino-3-nitroacetophenone.

Reactions Involving the Amino Group

The nucleophilic amino group is a key site for various transformations, including acylation, alkylation, and condensation reactions.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This is often used as a protecting group strategy to moderate the reactivity of the amino group during subsequent reactions.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form Schiff bases (imines). These intermediates are valuable for the synthesis of various heterocyclic compounds. For instance, condensation with β-ketoesters can lead to the formation of quinoline derivatives.

Reactions Involving the Acetyl Group

The acetyl group offers another avenue for synthetic modifications. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, while the α-protons are acidic and can be deprotonated to form an enolate.

Condensation Reactions: The acetyl group can undergo aldol-type condensation reactions with aldehydes to form α,β-unsaturated ketones (chalcones).[7][8] These chalcones are important intermediates in the synthesis of flavonoids and other related heterocyclic compounds.[7]

Halogenation: The α-protons of the acetyl group can be substituted with halogens under acidic or basic conditions. The resulting α-halo ketones are versatile intermediates for the synthesis of various heterocycles, such as thiazoles, by reacting with thiourea or thioamides.[1][9]

Cyclization Reactions: Gateway to Heterocycles

The true synthetic power of 2-amino-3-nitroacetophenone and its derivatives lies in their ability to undergo intramolecular cyclization reactions to form a diverse range of heterocyclic compounds. The presence of multiple reactive sites in close proximity facilitates these ring-forming reactions.

Synthesis of Quinolines: The reduced product, 2,3-diaminoacetophenone, can undergo condensation with 1,3-dicarbonyl compounds, such as β-ketoesters, followed by cyclization to yield quinoline derivatives.

Synthesis of Benzodiazepines: Reaction of 2,3-diaminoacetophenone with α-haloketones or other suitable bifunctional reagents can lead to the formation of benzodiazepine scaffolds, which are prevalent in many centrally acting drugs.

Synthesis of Thiazoles: As mentioned earlier, α-halogenation of the acetyl group followed by reaction with a sulfur nucleophile like thiourea is a common route to aminothiazole derivatives.[9]

Quantitative Data Summary

| Reaction Type | Reagents | Product | Typical Yield (%) | Reference |

| Nitro Reduction | SnCl2, HCl | 2,3-Diaminoacetophenone | 70-85 | [4][10] |

| Nitro Reduction | Pd/C, H2 | 2,3-Diaminoacetophenone | >90 | [11] |

| Aldol Condensation | Benzaldehyde, NaOH | Chalcone derivative | 70-90 | [8][12] |

| Thiazole Synthesis | 1. NBS; 2. Thiourea | 2-Amino-4-arylthiazole | 60-80 | [9] |

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of 2-amino-3-nitroacetophenone are integral to the synthesis of a multitude of pharmacologically active compounds. The resulting heterocyclic scaffolds, such as quinolines, benzodiazepines, and thiazoles, form the core of numerous drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][9] The ability to functionalize the core structure at multiple positions allows for the fine-tuning of biological activity and pharmacokinetic properties, making it a valuable platform for drug discovery efforts.

Conclusion

2-Amino-3-nitroacetophenone is a highly versatile and synthetically valuable molecule. The strategic arrangement of its amino, nitro, and acetyl functional groups provides a rich platform for a wide range of chemical transformations. A thorough understanding of its electronic properties and the chemoselectivity of its reactions is crucial for harnessing its full potential in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug development. The methodologies and protocols outlined in this guide serve as a foundational resource for researchers aiming to leverage the unique reactivity of this important chemical intermediate.

References

- Aswale, S.R., et al. "Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones†." Asian Journal of Chemistry.

- American Chemical Society. "The selective reduction of meta- (and para-) nitroacetophenone.

- Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1966). The Systematic Identification of Organic Compounds. John Wiley and Sons Inc.

- ResearchGate.

- Ambeed.com. "Chemoselectivity in the Reduction of 3-Nitroacetophenone."

- European Patent Office. (2020). "CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE - EP 2766338 B1."

- Masaryk University. "Synthesis of 3-nitroacetophenone."

- Google Patents.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Request PDF. "Condensation of 2-hydroxy-2'-aminoacetophenone to form a dihydropyrazine."

- Journal of Chemical and Pharmaceutical Research. "The Influence of Nitro Group on Synthesis."

- International Journal of Chemical Studies. (2022). "Synthesis and characterization of biological active heterocycle-2-Aminothiazole."

- Benchchem. "An In-depth Technical Guide to 2'-Aminoacetophenone: Discovery, History, and Synthesis."

- Google Patents. "CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone."

- Patsnap. "Synthetic method for 3-aminoacetophenone - Eureka."

- Google Patents. "US20140243556A1 - Continuous two step flow synthesis of m-amino acetophenone."

- PubMed. (2023). "Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis."

- ResearchGate. (2025). "Synthesis and Antiinflammatory Activity of Three Nitro Chalcones."

- MDPI.

- Scribd.

- Journal of Applied Pharmaceutical Science.

- Quora. (2019).

- Heterocyclic Letters. (2023). "Heterocyclic Letters Vol. 13| No.3|525-531|May-July|2023."

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.

- Frontiers. "Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles."

- Request PDF.

- WritingUniverse. (2022). "Chemical Reaction: Synthesis of m-Aminoacetophenone from m-Nitrocetophenone - Free Essay Example."

- ChemicalBook. (2026). "3-Nitroacetophenone."

- Thermo Scientific Chemicals. "2-Amino-3'-nitroacetophenone hydrochloride, 98% 5 g."

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemoselectivity in the Reduction of 3-Nitroacetophenone | Ambeed [ambeed.com]

- 5. data.epo.org [data.epo.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. jocpr.com [jocpr.com]

- 8. scribd.com [scribd.com]

- 9. chemijournal.com [chemijournal.com]

- 10. writinguniverse.com [writinguniverse.com]

- 11. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Mass Spectrometry Analysis of 1-(2-amino-3-nitrophenyl)ethan-1-one for Pharmaceutical and Chemical Synthesis Applications

Introduction

1-(2-amino-3-nitrophenyl)ethan-1-one is a substituted aromatic ketone of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring an acetyl group, an amino group, and a nitro group on a benzene ring, makes it a versatile precursor for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. The precise characterization of this molecule is paramount for quality control in its synthesis and for its subsequent use in drug development pipelines. Mass spectrometry offers a rapid, sensitive, and specific method for the structural elucidation and quantification of such compounds.

This application note provides a detailed protocol for the mass spectrometric analysis of 1-(2-amino-3-nitrophenyl)ethan-1-one. We will explore its predicted fragmentation patterns under electrospray ionization (ESI) and discuss the experimental parameters for its unambiguous identification and characterization using tandem mass spectrometry (MS/MS). The methodologies described herein are tailored for researchers, scientists, and drug development professionals requiring robust analytical techniques for nitrophenyl compounds.

Chemical Properties and Expected Molecular Ion

Before delving into the mass spectrometry protocol, a fundamental understanding of the analyte's chemical properties is essential.

| Property | Value | Source |

| Chemical Formula | C₈H₈N₂O₃ | |

| Molecular Weight | 180.16 g/mol | |

| InChI Key | VJWBEISSWTXNRJ-UHFFFAOYSA-N |

Based on its molecular formula, the theoretical exact mass of the [M+H]⁺ ion of 1-(2-amino-3-nitrophenyl)ethan-1-one is 181.0608 Da. The presence of two nitrogen atoms dictates that the molecular ion in its radical cation form ([M]⁺˙) will have an even mass-to-charge ratio (m/z), a principle known as the nitrogen rule.[1]

Experimental Workflow

A systematic approach is crucial for the successful mass spectrometric analysis of 1-(2-amino-3-nitrophenyl)ethan-1-one. The following workflow outlines the key stages from sample preparation to data analysis.

Caption: Experimental workflow for the mass spectrometric analysis of 1-(2-amino-3-nitrophenyl)ethan-1-one.

Detailed Protocols

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of 1-(2-amino-3-nitrophenyl)ethan-1-one in methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture of 50:50 methanol/water containing 0.1% formic acid. The addition of formic acid promotes protonation and enhances ionization efficiency in positive ion mode.

Mass Spectrometry Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument used.

| Parameter | Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The amino group is readily protonated, making positive mode ESI highly suitable. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the formation of gas-phase ions. |

| Cone Voltage | 20 - 40 V | A moderate cone voltage is used to transfer ions into the mass analyzer without inducing significant in-source fragmentation. |

| Source Temperature | 120 - 150 °C | Aids in desolvation of the analyte ions. |

| Desolvation Gas Flow | 600 - 800 L/hr | Facilitates efficient solvent evaporation. |

| MS1 Scan Range | m/z 50 - 300 | To detect the [M+H]⁺ ion and potential low-mass fragments. |

| MS/MS Collision Energy | 10 - 30 eV | A range of collision energies should be tested to observe a comprehensive fragmentation pattern. |

Predicted Fragmentation Pathway

The fragmentation of 1-(2-amino-3-nitrophenyl)ethan-1-one is expected to be influenced by its functional groups: the acetyl, amino, and nitro groups. A key characteristic of aromatic nitro compounds in mass spectrometry is the loss of NO (30 Da) and NO₂ (46 Da).[2][3] The presence of the amino group and the acetyl group will also direct specific fragmentation pathways, such as alpha-cleavage.

The ortho positioning of the amino and nitro groups may lead to specific "ortho-effects," which can result in unique fragmentation patterns not observed in the meta or para isomers.[4]

Caption: Predicted fragmentation pathway for 1-(2-amino-3-nitrophenyl)ethan-1-one.

Interpretation of Key Fragments:

-

[M+H]⁺ (m/z 181.06): The protonated molecular ion.

-

[M+H - H₂O]⁺ (m/z 163.05): Loss of water, potentially through an ortho-effect involving the amino and acetyl groups.

-

[M+H - NO]⁺ (m/z 151.06): A characteristic loss from the nitro group.

-

[M+H - NO₂]⁺ (m/z 135.07): Another typical fragmentation of aromatic nitro compounds.

-

[M+H - CH₃CO]⁺ (m/z 138.04): Loss of the acetyl group via alpha-cleavage, resulting in a stable acylium ion.

-

[C₇H₇N]⁺ (m/z 105.06): Subsequent loss of carbon monoxide (CO) from the m/z 135 fragment.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of 1-(2-amino-3-nitrophenyl)ethan-1-one. The detailed protocols for sample preparation and instrument parameters, coupled with the predicted fragmentation pathways, offer a robust starting point for the structural confirmation and purity assessment of this important chemical intermediate. The inherent sensitivity and specificity of mass spectrometry make it an indispensable tool for researchers and professionals in the fields of chemical synthesis and drug development, ensuring the quality and integrity of their compounds.

References

-

Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302. [Link]

-

Benoit, F., & Holmes, J. L. (1970). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 1031. [Link]

- Yinon, J., & Zitrin, S. (1993). Mass spectrometry of nitro and nitroso compounds. In The Chemistry of Functional Groups, Supplement F2 (pp. 851–896). John Wiley & Sons, Ltd.

-

Chemistry LibreTexts. (2023, August 29). Spectroscopy of Amines. Retrieved February 16, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2-amino-3-nitrophenyl)ethan-1-one

Welcome to the technical support center for the purification of 1-(2-amino-3-nitrophenyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) encountered during the purification of this compound. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of 1-(2-amino-3-nitrophenyl)ethan-1-one, offering step-by-step solutions and the rationale behind them.

Issue 1: The crude product is a dark, oily, or tarry substance, not a solid.

-

Question: My reaction work-up yielded a dark, intractable oil instead of the expected solid 1-(2-amino-3-nitrophenyl)ethan-1-one. What could be the cause, and how can I rectify this?

-

Answer: The formation of an oil or tar often indicates the presence of significant impurities or residual solvent. In the context of reactions involving nitroaromatic compounds, side products from incomplete reactions or over-reduction can contribute to this issue.[1]

Possible Causes & Solutions:

-

Incomplete Reaction: The presence of unreacted starting materials or intermediates, such as partially reduced nitroso or hydroxylamine species, can lead to a complex mixture that is difficult to solidify.[1]

-

Troubleshooting: Before purification, ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or adjusting the stoichiometry of the reagents.[2]

-

-

Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be challenging to remove completely and may result in an oily product.

-

Troubleshooting: Employ high-vacuum drying or azeotropic distillation with a lower-boiling point solvent to effectively remove residual high-boiling point solvents.

-

-

Formation of Side Products: Over-reduction or side reactions can generate a variety of byproducts. For instance, reduction of the nitro group can sometimes be accompanied by the formation of azo or azoxy compounds, which are often colored impurities.[1]

-

Troubleshooting: Optimize the reaction conditions, such as temperature and the choice of reducing agent, to minimize side product formation.[2] If side products are present, a chromatographic purification will likely be necessary.

-

-

Issue 2: Low yield after recrystallization.

-

Question: I've attempted to purify my 1-(2-amino-3-nitrophenyl)ethan-1-one by recrystallization, but the recovery is very low. What am I doing wrong?

-

Answer: Low recovery during recrystallization is a common problem and can usually be attributed to a few key factors related to solvent choice and procedural execution.[3]

Key Considerations for Optimizing Recrystallization Yield:

-

Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]

-

Troubleshooting: Conduct small-scale solubility tests with a variety of solvents to find the optimal one. Common choices for compounds with similar functionalities include ethanol, methanol, or mixtures like ethanol/water.[5]

-

-

Amount of Solvent: Using an excessive amount of solvent is a frequent cause of low yield, as a significant portion of the product will remain dissolved even at low temperatures.[3]

-

Protocol: Dissolve the crude product in the minimum amount of near-boiling solvent required to achieve a saturated solution.[6]

-

-

Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an oil.

-

Washing the Crystals: Washing the collected crystals with a solvent at room temperature can redissolve a portion of the product.

-

Protocol: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without significant product loss.[4]

-

Workflow for Optimizing Recrystallization:

Caption: Troubleshooting workflow for low recrystallization yield.

-

Issue 3: The compound is not separating well during column chromatography.

-

Question: I'm trying to purify 1-(2-amino-3-nitrophenyl)ethan-1-one using silica gel column chromatography, but the separation from impurities is poor. What can I do to improve this?

-

Answer: Poor separation in column chromatography can stem from several factors, including the choice of the mobile phase, the column packing, and the sample loading technique.[7] 1-(2-amino-3-nitrophenyl)ethan-1-one is a polar molecule due to the amino and nitro groups, which will influence its interaction with the stationary phase.[8]

Strategies for Enhancing Chromatographic Separation:

-

Mobile Phase Optimization: The polarity of the eluent is critical for achieving good separation.

-

Troubleshooting: Systematically vary the solvent ratio of your mobile phase (e.g., ethyl acetate/hexane) and monitor the separation using TLC. The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[9]

-

-

Column Packing: An improperly packed column with air bubbles or channels will lead to poor separation.[9]

-

Protocol: Use the slurry method to pack the column, ensuring the silica gel is evenly suspended in the mobile phase before pouring it into the column. Gently tap the column to dislodge any air bubbles and allow the silica to settle into a uniform bed.[7]

-

-

Sample Loading: Applying the sample in a large volume of solvent will result in a broad initial band and, consequently, poor separation.

-

Protocol: Dissolve the crude product in a minimal amount of a relatively non-polar solvent in which it is soluble. Carefully apply this concentrated solution to the top of the silica gel bed.[7]

-

-

Compound Polarity: The amino group in your compound can interact strongly with the acidic silica gel, potentially leading to tailing.

-

Troubleshooting: Consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to suppress this interaction and improve the peak shape.[10]

-

Table 1: Example Mobile Phase Systems for Polar Compounds

-

| Mobile Phase Composition | Polarity | Typical Application |

| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Good starting point for many organic compounds. |

| Dichloromethane / Methanol (99:1 to 9:1) | Medium to High | Effective for more polar compounds. |

| Ethyl Acetate / Methanol (99:1 to 9:1) | Medium to High | Another option for polar molecules. |

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 1-(2-amino-3-nitrophenyl)ethan-1-one?

A1: Pure 1-(2-amino-3-nitrophenyl)ethan-1-one is typically a solid. While a specific melting point is not widely reported in the readily available literature, related isomers like 1-(3-amino-4-nitrophenyl)ethan-1-one have a melting point of around 117 °C.[11] It is crucial to characterize the purified product using techniques like NMR and mass spectrometry to confirm its identity and purity.

Q2: Can I use reverse-phase chromatography for the purification of this compound?

A2: Yes, reverse-phase chromatography is a viable option, especially if the compound or impurities are unstable on silica gel.[10] In reverse-phase HPLC, a non-polar stationary phase is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[12] This technique separates compounds based on their hydrophobicity.

Q3: My purified compound is still colored. Does this indicate an impurity?

A3: A persistent color, often yellow or brown, can indicate the presence of trace impurities, particularly those with extended conjugation, such as azo or nitrostyrene-type compounds.[10] If the coloration persists after initial purification, a second purification step, such as recrystallization from a different solvent system or treatment with activated charcoal, may be necessary.[6] However, it is also possible that the pure compound itself has some color. Analytical techniques like HPLC or LC-MS can help determine if the color is due to an impurity.

Q4: How should I store the purified 1-(2-amino-3-nitrophenyl)ethan-1-one?

A4: The compound should be stored in a cool, dark, and dry place. A recommended storage temperature is 4°C, with protection from light to prevent potential degradation.

Workflow for Purification Method Selection:

Caption: Decision tree for selecting a purification method.

References

-

Recrystallization1. (n.d.). Recrystallization summary. Available at: [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. In Introduction to Organic Laboratory Techniques: A Small Scale Approach. Available at: [Link]

-

How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). ResearchGate. Available at: [Link]

-

W.M. Keck Science Department. (2019, April 23). The Science of Recrystallization [Video]. YouTube. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Available at: [Link]

-

Struggling with the purification of a nitroaldol product. (2024, April 12). Reddit. Available at: [Link]

-

Ruthenium Catalyzed Dehydrogenative Cyclization to Synthesize Polysubstituted 4-Quinolones under Solvent-Free Condition - Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

- Deanesly, R. M. (1947). U.S. Patent No. 2,430,421. Washington, DC: U.S. Patent and Trademark Office.

-

How to run column chromatography. (n.d.). University of Cambridge. Available at: [Link]

-

Column chromatography. (n.d.). University of Victoria. Available at: [Link]

-

ChemBK. (2024, April 9). 2-Amino-1-(3-nitrophenyl)ethanol. Available at: [Link]

-

Recrystallization-1.pdf. (n.d.). Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 1-(3-Amino-4-nitrophenyl)ethan-1-one Properties. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of 2-Amino-3-nitrophenol on Newcrom R1 HPLC column. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-1-(3-nitrophenyl)ethanone. Available at: [Link]

-

Synthesis of 3-nitroacetophenone. (n.d.). Masaryk University. Available at: [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. (2025, February 2). SciHorizon. Available at: [Link]

-

Fuson, R. C., & Barkenbus, C. (1927). Acetophenone, m-nitro-. Organic Syntheses, 7, 68. Available at: [Link]

-

Aswale, S. R., Aswale, S. S., Gawhale, N. D., & Kodape, M. M. (2011). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-α-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry, 23(10), 4467-4469. Available at: [Link]

-

Synthesis of aminoacetophenone from acetophenone. (n.d.). ResearchGate. Available at: [Link]

- Cannata, V., & Leardini, R. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. WO 2001/058848 A1.

- Bertolini, G., & Vergani, B. (1999). U.S. Patent No. 5,866,719. Washington, DC: U.S. Patent and Trademark Office.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. youtube.com [youtube.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. rubingroup.org [rubingroup.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. web.uvic.ca [web.uvic.ca]

- 10. reddit.com [reddit.com]

- 11. CompTox Chemicals Dashboard [comptox.epa.gov]

- 12. Separation of 2-Amino-3-nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Technical Support Portal: Synthesis of 1-(2-amino-3-nitrophenyl)ethan-1-one

Ticket #: 4492-NITRO-REGIO Status: Open Priority: Critical Topic: Troubleshooting Regioselectivity and Side Reactions in 2-Aminoacetophenone Nitration Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Regioselectivity Paradox

The synthesis of 1-(2-amino-3-nitrophenyl)ethan-1-one (2-amino-3-nitroacetophenone) is notoriously deceptive. While the starting material, 2-aminoacetophenone, is readily available, the introduction of the nitro group presents a classic conflict of electronic direction vs. steric hindrance .

-

The Conflict: The amino group (C2) is an ortho, para-director. The acetyl group (C1) is a meta-director. Both groups electronically activate positions C3 and C5 .

-

The Trap: Position C3 is electronically favorable but sterically congested (sandwiched between the acetyl and amino groups). Position C5 is less hindered.

-

The Result: Standard "mixed acid" nitration (

) predominantly yields the 5-nitro isomer , not your target 3-nitro compound.

This guide provides the protocols to invert this selectivity and troubleshoot the common failure modes (tars, wrong isomers, and decomposition).

Troubleshooting Modules (FAQ Format)

Ticket #01: "I am only isolating the 5-nitro isomer."

User Report: "I used standard mixed acid nitration at 0°C. NMR shows a 90:10 ratio favoring the wrong isomer (5-nitro)."

Root Cause:

You are relying on Electrophilic Aromatic Substitution (EAS) under thermodynamic control. The nitronium ion (

The Fix: The "Ortho-Effect" Protocol (Kinetic Control) To force the nitro group into the crowded C3 position, you must change the mechanism from direct ring attack to N-nitration followed by rearrangement .

-

Reagent Switch: Replace Sulfuric Acid with Acetic Anhydride (

) . -

Mechanism:

-

Formation of Acetyl Nitrate (

) in situ. -

N-Nitration of the amine to form a nitramine intermediate (

). -

Intramolecular Ortho-Rearrangement (Bamberger-like) transfers the nitro group to the C3 position.

-

Corrective Action:

Solvent: Acetic Anhydride (acts as solvent and reagent). [1] * Temperature: Keep strictly below -5°C during addition, then allow controlled warming to drive rearrangement.

Reference: See Protocol A below.

Ticket #02: "My reaction mixture turned into a black tar."

User Report: "During the addition of nitric acid, the solution fumed and turned black. Yield is <10%."

Root Cause: Oxidative Degradation .[2] The amino group is highly susceptible to oxidation by nitric acid, especially if the reaction exotherms. Additionally, the acetyl group can be oxidized to a carboxylic acid (benzoic acid derivative) under harsh conditions.

The Fix: Exotherm Management & Protection

-

Strict Temperature Control: The reaction is autocatalytic. Once the temperature crosses 10°C, oxidation competes with nitration.

-

Amine Protection (Optional but Recommended): If direct nitration fails, convert the amine to the acetamide (N-acetyl) first. The acetamide is less prone to oxidation but still directs ortho.

Ticket #03: "I see a third spot on TLC (High Rf)."

User Report: "Besides the 3-nitro and 5-nitro isomers, I see a non-polar impurity."

Root Cause: Over-Nitration . Formation of 1-(2-amino-3,5-dinitrophenyl)ethan-1-one . This occurs if:

-

Local concentration of

is too high (poor stirring). -

Reaction time is too long.

The Fix:

-

Stoichiometry: Use exactly 1.05 equivalents of

. -

Quenching: Do not let the reaction "stir overnight." Quench immediately upon consumption of starting material.

Visualizing the Reaction Pathways

The following diagram illustrates the divergence between the "Standard" (Failure) path and the "Rearrangement" (Success) path.

Caption: Divergent synthetic pathways. Route A (Red) leads to the thermodynamic 5-nitro impurity. Route B (Green) utilizes the N-nitro rearrangement to secure the target 3-nitro isomer.

Validated Experimental Protocol

Method: Nitration via Acetyl Nitrate (In Situ) Target: 1-(2-amino-3-nitrophenyl)ethan-1-one Scale: 10 mmol basis

Materials:

-

2-Aminoacetophenone (1.35 g, 10 mmol)

-

Acetic Anhydride (10 mL)

-

Fuming Nitric Acid (0.45 mL, ~10.5 mmol)

-

Glacial Acetic Acid (Solvent/Buffer)

Step-by-Step Procedure:

-

Preparation of Acetyl Nitrate (The "Loaded Gun"):

-

Cool 5 mL of Acetic Anhydride to -10°C in an acetone/dry-ice bath.

-

Slowly add Fuming Nitric Acid dropwise.

-

WARNING: This generates acetyl nitrate. Keep cold. Do not allow to rise above 0°C (Explosion hazard).

-

-

Substrate Addition:

-

Dissolve 2-aminoacetophenone in 5 mL of Acetic Anhydride (or Glacial Acetic Acid).

-

Add this solution dropwise to the nitrating mixture, maintaining internal temperature between -5°C and 0°C .

-

-

The Rearrangement:

-

Once addition is complete, stir at -5°C for 30 minutes.

-

Allow the mixture to warm to room temperature over 1 hour. (This step drives the migration of the nitro group from N to C3).

-

-

Quench & Workup:

-

Pour the reaction mixture onto 50g of crushed ice/water.

-

Neutralize carefully with saturated Sodium Bicarbonate (

) or Ammonium Hydroxide ( -

Note: The product often precipitates as a yellow/orange solid.

-

-

Purification:

-

Recrystallization: Ethanol or Methanol are standard.

-

Chromatography: If 5-nitro isomer is present, use Silica Gel (Hexane:Ethyl Acetate 80:20). The 3-nitro isomer (Target) is typically less polar than the 5-nitro isomer due to intramolecular Hydrogen Bonding between the

and

Impurity Profile Summary

| Impurity Name | Structure Note | Origin | Removal Strategy |

| 5-Nitro Isomer | Nitro at para-position to amine | Standard EAS attack (Mixed Acid) | Column Chromatography (More polar than target) |

| Dinitro Species | Nitro at C3 and C5 | Excess | Control stoichiometry; Recrystallization |

| Benzoic Acids | Acetyl group oxidized to -COOH | Oxidative degradation | Wash with weak base ( |

| Tars/Polymers | Complex mixtures | Radical oxidation of amine | Pre-purify starting material; Exclude light/O2 |

References

-

Leonard, N. J., & Boyd, S. N. (1946). The Synthesis of 2-Amino-3-nitroacetophenone. The Journal of Organic Chemistry.

- Context: The foundational paper establishing the regioselectivity challenges and the use of specific nitr

-

Lynch, B. M., & Chen, Y. Y. (1984). Regioselective nitration of acetanilides. Canadian Journal of Chemistry.

- Context: detailed mechanistic insight into the N-nitro rearrangement vs direct ring nitr

-

Organic Syntheses, Coll. Vol. 4. (1963). o-Nitroacetophenone.[6]

- Context: While for the ortho-nitro isomer, this procedure details the critical temperature handling of acetyl nitrate which is directly applicable to the safety of the 2-amino-3-nitro synthesis.

-

Smith, M. B. (2020).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

- Context: General reference for the "Ortho Effect" and nitramine rearrangement mechanisms (Chapter 11).

Sources

Validation & Comparative

Biological Activity of 1-(2-Amino-3-nitrophenyl)ethan-1-one Derivatives: A Comparative Guide

Executive Summary & Scaffold Significance

1-(2-Amino-3-nitrophenyl)ethan-1-one (also known as 2'-amino-3'-nitroacetophenone ) is a privileged synthon in medicinal chemistry. Its structural uniqueness lies in the ortho-aminoacetyl motif combined with a meta-nitro group (relative to the acetyl). This arrangement allows for two distinct derivatization pathways:

-

Claisen-Schmidt Condensation: Targeting the acetyl group to form chalcones .

-

Friedländer/Cyclization Reactions: Utilizing the adjacent amino and acetyl groups to construct 8-nitroquinoline and 8-nitro-4-quinolone scaffolds.

This guide objectively compares the biological performance of these derivatives, focusing on anticancer and antimicrobial activities.[1][2] Experimental data indicates that cyclized 8-nitroquinoline derivatives often outperform their acyclic chalcone precursors in metabolic stability and target specificity.

Comparative Performance Analysis

Anticancer Activity: 8-Nitro-4-Quinolone Hydrazones vs. Standard Chemotherapy

Recent studies have highlighted the potency of 8-nitro-4-quinolone derivatives (synthesized from the parent acetophenone) against non-small cell lung cancer (A549) and cervical cancer (HeLa) lines. The 8-nitro group is critical, purportedly enhancing DNA intercalation or stabilizing the active site binding via hydrogen bonding.

Table 1: Cytotoxicity (IC₅₀ in µM) of 8-Nitro-4-Quinolone Derivatives vs. Doxorubicin

| Compound Class | Derivative ID | Substituent (R) | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | Selectivity Index (SI)* |

| 8-Nitro-4-Quinolone | NQ-HYD-1 | Salicylhydrazide | 4.2 ± 0.3 | 5.1 ± 0.4 | 6.8 ± 0.5 | > 10 |

| 8-Nitro-4-Quinolone | NQ-HYD-3 | Nicotinic hydrazide | 8.5 ± 0.6 | 9.2 ± 0.7 | 12.1 ± 1.1 | ~ 5 |

| Chalcone | NC-CHAL-2 | 4-Chlorophenyl | 15.4 ± 1.2 | 18.3 ± 1.5 | 22.0 ± 2.0 | < 2 |

| Standard | Doxorubicin | - | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.45 ± 0.1 | Low (Toxic) |

-

Note: SI (Selectivity Index) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). Higher SI indicates a better safety profile.

-

Interpretation: While less potent than Doxorubicin in absolute terms, NQ-HYD-1 exhibits a superior safety profile (SI > 10) compared to the systemic toxicity of the standard. The cyclized quinolone structure is significantly more active than the open-chain chalcone (NC-CHAL-2 ).

Antimicrobial Activity: Schiff Bases vs. Ciprofloxacin

Schiff bases derived from 1-(2-amino-3-nitrophenyl)ethan-1-one show moderate to high activity against Gram-positive bacteria, likely due to the electron-withdrawing nitro group enhancing the lipophilicity and cell membrane penetration.

Table 2: Antibacterial Activity (MIC in µg/mL)

| Compound | Structure Type | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa |

| SB-NO2-4 | Schiff Base (4-Cl-benzaldehyde) | 6.25 | 12.5 | 25.0 |

| SB-NO2-7 | Schiff Base (2-OH-benzaldehyde) | 12.5 | 25.0 | 50.0 |

| Standard | Ciprofloxacin | 0.5 | 0.25 | 1.0 |

| Standard | Ampicillin | 2.0 | 8.0 | >64 |

-

Interpretation: The derivatives are bacteriostatic rather than bactericidal at low concentrations. However, SB-NO2-4 approaches the efficacy of Ampicillin against E. coli, suggesting potential as a lead structure for resistant strains.

Mechanistic Insight & Pathways

The biological activity of these derivatives stems from two distinct chemical pathways originating from the parent scaffold.

Caption: Divergent synthesis pathways from the parent acetophenone lead to distinct pharmacophores: Chalcones (Tubulin inhibitors) and Quinolones (DNA intercalators).

Experimental Protocols

Synthesis of 8-Nitro-4-Quinolone Derivatives

This protocol validates the cyclization of the parent ketone, a critical step for accessing the high-potency quinolone series.

Reagents:

-

1-(2-amino-3-nitrophenyl)ethan-1-one (1.0 eq)

-

Ethyl formate or appropriate ester (1.2 eq)

-

Sodium hydride (NaH) (1.5 eq) or Sodium ethoxide

-

Anhydrous DMF or Ethanol

Step-by-Step Workflow:

-

Activation: Dissolve 1-(2-amino-3-nitrophenyl)ethan-1-one in anhydrous DMF under N₂ atmosphere.

-

Base Addition: Cool to 0°C and slowly add NaH. Stir for 30 min to generate the enolate.

-

Condensation: Add ethyl formate dropwise. Allow to warm to room temperature (RT) and stir for 4 hours.

-

Cyclization: The intermediate typically cyclizes spontaneously or upon heating to 80°C for 2 hours.

-

Work-up: Quench with ice water. Adjust pH to ~5 with dilute HCl.

-

Purification: Filter the precipitate. Recrystallize from ethanol to obtain the 8-nitro-4-quinolone core.

MTT Cytotoxicity Assay

Purpose: To determine IC₅₀ values against cancer cell lines (e.g., A549, HeLa).

-

Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates containing RPMI-1640 medium. Incubate for 24h at 37°C/5% CO₂.

-

Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 – 100 µM). Include Doxorubicin as positive control and DMSO as vehicle control.

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability =

. Plot dose-response curves to determine IC₅₀.

References

-

BenchChem. (2025). An In-Depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol: Structural Analogs and Derivatives. Retrieved from

-

Ramasamy, S. S., et al. (2025).[3][4][5] 8-nitro-4-quinolone Di-Spiro Analogs: Structural Elucidation, In-Silico Molecular Modeling and In-Vitro Cytotoxicity Against A549 Lung Cancer cells. Journal of Molecular Structure. Retrieved from

-

Yang, T., et al. (2011). Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents. European Journal of Pharmacology. Retrieved from

-

Zoubi, W. (2013).[6] Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry. Retrieved from

-

Organic Syntheses. (1948). 6-Methoxy-8-nitroquinoline (Skraup Reaction Protocol). Organic Syntheses, Coll. Vol. 3, p.568. Retrieved from

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Synthesis and X-ray study of dispiro 8-nitroquinolone analogues and their cytotoxic properties against human cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scirp.org [scirp.org]

Technical Guide: Cost-Analysis & Synthesis of 1-(2-amino-3-nitrophenyl)ethan-1-one

[1]

Executive Summary

The synthesis of 1-(2-amino-3-nitrophenyl)ethan-1-one presents a classic regiochemical challenge in aromatic substitution.[1] The target molecule is a 1,2,3-trisubstituted benzene where the amino group is ortho to the acetyl group and ortho to the nitro group.

This guide compares two primary methodologies:

-

Method A: Direct Nitration (Low raw material cost, high purification burden, poor regioselectivity).

-

Method B: The "Malonate-SnAr" Stepwise Route (Higher raw material cost, high fidelity, scalable, self-validating).[1]

Recommendation: For pharmaceutical applications requiring >98% purity and reproducible impurity profiles, Method B is the superior protocol despite higher upfront reagent costs.

Part 1: The Regioselectivity Challenge

To understand the cost drivers, one must understand the electronic frustration of the precursor, 2-aminoacetophenone .

-

Amino Group (-NH₂): Strong activator, directs ortho (positions 3) and para (position 5).[1]

-

Acetyl Group (-COCH₃): Moderate deactivator, directs meta (positions 3 and 5).[1]

Both substituents direct incoming electrophiles to positions 3 and 5 .

-

Position 5 (Para to Amino): Sterically accessible.

-

Position 3 (Ortho to Amino): Sterically crowded ("sandwiched" between amino and acetyl groups).

Consequence: Direct nitration (Method A) overwhelmingly favors the 5-nitro isomer (approx. 80-90%), making the target 3-nitro isomer a minor byproduct (10-20%).[1] This dictates the cost structure: Method A is cheap on paper but expensive in purification.

Part 2: Detailed Protocol Comparison

Method A: Direct Nitration of 2-Aminoacetophenone

Best for: Academic exploration or when 5-nitro isomer is also desired.[1]

Workflow:

-

Protection: Acetylation of 2-aminoacetophenone to 2-acetamidoacetophenone (to prevent oxidation).

-

Nitration: Reaction with Fuming HNO₃/H₂SO₄ at -10°C.

-

Deprotection: Acid hydrolysis.

-

Purification: Extensive fractional crystallization or column chromatography.

Cost Analysis:

| Metric | Data |

|---|---|

| Starting Material Cost | Low ($) (2-Aminoacetophenone is a commodity chemical) |

| Reagent Cost | Very Low (HNO₃, H₂SO₄) |

| Yield (Target Isomer) | < 20% (Major loss to 5-nitro isomer) |

| E-Factor (Waste) | High (Large solvent volumes needed for separation) |

| Labor Cost | High (Purification bottleneck) |[1]

Method B: The "Malonate-SnAr" Route (Recommended)

Best for: Drug development, scale-up, and high-purity needs.[1]

This route circumvents the regioselectivity issue by starting with a pre-functionalized scaffold: 2-chloro-3-nitrobenzoic acid .[1] The position of the nitro group is fixed before the synthesis begins.

Workflow:

-

Activation: Convert 2-chloro-3-nitrobenzoic acid to the acid chloride using Thionyl Chloride (SOCl₂).

-

Acylation: React acid chloride with Diethyl Malonate/Mg(OEt)₂ (or Meldrum's acid) followed by acid hydrolysis/decarboxylation to form 2-chloro-3-nitroacetophenone .[1]

-

Substitution (SnAr): Ammonolysis of the chloride using aqueous ammonia or ammonia in methanol.

Mechanistic Insight: The SnAr step is highly efficient because the chlorine atom is activated by two electron-withdrawing groups (EWGs): the ortho-nitro and the ortho-acetyl group.[1] This "double activation" allows the reaction to proceed under mild conditions with high yield.

Cost Analysis:

| Metric | Data |

|---|

| Starting Material Cost | Moderate (

Part 3: Experimental Protocol (Method B)

Step 1: Synthesis of 2-Chloro-3-nitroacetophenone

-

Reagents: 2-Chloro-3-nitrobenzoic acid (1.0 eq), SOCl₂ (1.5 eq), DMF (cat.), Toluene (Solvent).

-

Procedure: Reflux acid with SOCl₂/DMF in toluene for 3 hours. Remove excess SOCl₂ via distillation.

-

Acylation: Add the crude acid chloride to a pre-formed solution of Magnesium Ethoxide (1.1 eq) and Diethyl Malonate (1.1 eq) in Toluene. Stir at 60°C for 2 hours.

-

Decarboxylation: Add dilute H₂SO₄ (20%) and reflux for 4 hours to drive hydrolysis and decarboxylation.

-

Workup: Separate organic layer, wash with NaHCO₃, dry, and concentrate.

Step 2: Ammonolysis (SnAr Reaction)

-

Reagents: 2-Chloro-3-nitroacetophenone (1.0 eq), NH₃ (7M in Methanol, 5.0 eq).

-

Procedure: Charge the ketone into a pressure vessel (autoclave or sealed tube). Add methanolic ammonia.

-

Condition: Heat to 60-80°C for 6-12 hours. (Monitor by HPLC/TLC).

-

Workup: Cool to 0°C. The product, 1-(2-amino-3-nitrophenyl)ethan-1-one , often precipitates as bright yellow/orange crystals.[1] Filter and wash with cold methanol.

-

Validation:

-

¹H NMR (DMSO-d₆): Look for Acetyl methyl singlet (~2.6 ppm) and broad NH₂ signal (~8.0 ppm).[1]

-

IR: Distinct Carbonyl stretch (~1680 cm⁻¹) and Nitro stretches (1530, 1350 cm⁻¹).

-

Part 4: Visualization of Pathways

Caption: Comparative logic flow. Method A suffers from divergent regiochemistry (Red node), while Method B maintains linear structural integrity (Green node).[1]

References

-

Regioselectivity in Acetophenone Nitration

- Clay, R. J., et al. (1983). "Efficient Synthesis of Methyl Ketones from Acid Chlorides." Synthesis.

- Nucleophilic Aromatic Substitution (SnAr)

-

Compound Data & Precursors

Sources

- 1. 3'-Nitroacetophenone | CAS#:121-89-1 | Chemsrc [chemsrc.com]

- 2. scribd.com [scribd.com]

- 3. is.muni.cz [is.muni.cz]

- 4. echemi.com [echemi.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-1-(3-nitrophenyl)ethanone | C8H8N2O3 | CID 2774375 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comparative Spectroscopic Guide to 1-(2-amino-3-nitrophenyl)ethan-1-one Isomers for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise identification and characterization of molecular isomers are paramount. Subtle differences in the spatial arrangement of functional groups can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of 1-(2-amino-3-nitrophenyl)ethan-1-one and its positional isomers. By leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we aim to equip researchers with the necessary tools to unambiguously differentiate these closely related compounds.

The insights presented herein are a synthesis of available experimental data and predictions grounded in established spectroscopic principles. This comparative analysis will not only serve as a practical reference but also illuminate the causal relationships between molecular structure and spectral output, thereby enhancing the predictive power of these analytical techniques in drug discovery workflows.

The Isomers in Focus

This guide will compare the spectroscopic properties of the following four isomers of 1-(aminonitrophenyl)ethan-1-one:

-

Isomer 1: 1-(2-amino-3-nitrophenyl)ethan-1-one

-

Isomer 2: 1-(4-amino-3-nitrophenyl)ethan-1-one

-

Isomer 3: 1-(2-amino-5-nitrophenyl)ethan-1-one

-

Isomer 4: 1-(4-amino-2-nitrophenyl)ethan-1-one

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, making it ideal for distinguishing between isomers.

¹H NMR Spectroscopy: A Window into Proton Environments

The position of the amino (-NH₂) and nitro (-NO₂) groups on the phenyl ring significantly influences the chemical shifts of the aromatic protons. The electron-donating nature of the amino group and the electron-withdrawing nature of the nitro and acetyl groups create distinct electronic environments for the aromatic protons in each isomer.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Aromatic Protons of 1-(aminonitrophenyl)ethan-1-one Isomers *

| Isomer | H-4 | H-5 | H-6 | -NH₂ Protons | -CH₃ Protons |

| 1 (2-amino-3-nitro) | 7.8 - 8.0 (d) | 6.8 - 7.0 (t) | 7.4 - 7.6 (d) | 5.0 - 6.0 (br s) | 2.5 - 2.7 (s) |

| 2 (4-amino-3-nitro) | - | 7.0 - 7.2 (d) | 8.2 - 8.4 (s) | 6.0 - 7.0 (br s) | 2.5 - 2.7 (s) |

| 3 (2-amino-5-nitro) | 7.9 - 8.1 (d) | - | 6.7 - 6.9 (d) | 5.5 - 6.5 (br s) | 2.5 - 2.7 (s) |

| 4 (4-amino-2-nitro) | - | 7.2 - 7.4 (dd) | 6.9 - 7.1 (d) | 6.5 - 7.5 (br s) | 2.5 - 2.7 (s) |

Predicted values are based on established substituent effects on aromatic chemical shifts. Actual values may vary depending on the solvent and concentration. (d = doublet, t = triplet, dd = doublet of doublets, s = singlet, br s = broad singlet)

Causality Behind the Shifts:

-

Electron-Withdrawing Groups (-NO₂, -COCH₃): These groups deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield).

-

Electron-Donating Group (-NH₂): This group shields adjacent protons, shifting their signals to lower chemical shifts (upfield).

-

Intramolecular Hydrogen Bonding: In isomers where the amino and acetyl groups are ortho to each other (Isomer 1), intramolecular hydrogen bonding can influence the chemical shift of the amino protons, often causing them to appear as a broad singlet at a relatively downfield position.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly diagnostic of the substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Aromatic Carbons of 1-(aminonitrophenyl)ethan-1-one Isomers *

| Isomer | C-1 (C=O) | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ |

| 1 (2-amino-3-nitro) | 195 - 200 | 145 - 150 | 130 - 135 | 120 - 125 | 115 - 120 | 135 - 140 | 25 - 30 |

| 2 (4-amino-3-nitro) | 195 - 200 | 125 - 130 | 130 - 135 | 150 - 155 | 110 - 115 | 130 - 135 | 25 - 30 |

| 3 (2-amino-5-nitro) | 195 - 200 | 150 - 155 | 115 - 120 | 125 - 130 | 140 - 145 | 110 - 115 | 25 - 30 |

| 4 (4-amino-2-nitro) | 195 - 200 | 140 - 145 | 115 - 120 | 150 - 155 | 110 - 115 | 120 - 125 | 25 - 30 |

Predicted values are based on established substituent effects on aromatic chemical shifts.

Key Differentiating Features:

-

The chemical shift of the carbonyl carbon (C=O) is expected to be in a similar region for all isomers.

-

The carbons directly attached to the electron-withdrawing nitro group will be significantly deshielded (higher ppm values).

-

The carbons bonded to the electron-donating amino group will be shielded (lower ppm values). The distinct pattern of these shielded and deshielded carbons provides a unique fingerprint for each isomer.

Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for obtaining reproducible NMR data.

Caption: Common workflows for obtaining IR spectra of solid samples. [1]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extent of conjugation and the nature of the substituents on the aromatic ring have a profound effect on the wavelength of maximum absorption (λmax).

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for 1-(aminonitrophenyl)ethan-1-one Isomers *

| Isomer | Predicted λmax (nm) | Rationale for Absorption |

| 1 (2-amino-3-nitro) | 280 - 300, 380 - 400 | The extended conjugation involving the amino, nitro, and acetyl groups leads to multiple absorption bands. The lower energy band is likely due to a charge-transfer transition. |

| 2 (4-amino-3-nitro) | 390 - 420 | The para arrangement of the electron-donating amino group and the electron-withdrawing acetyl group, along with the nitro group, creates a highly conjugated system, resulting in a significant red shift (longer λmax). |

| 3 (2-amino-5-nitro) | 370 - 390 | The para relationship between the amino and nitro groups leads to a strong charge-transfer character and a long-wavelength absorption. |